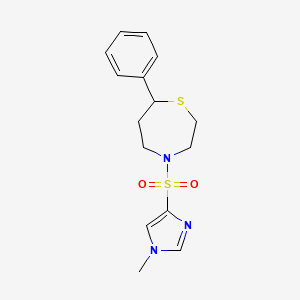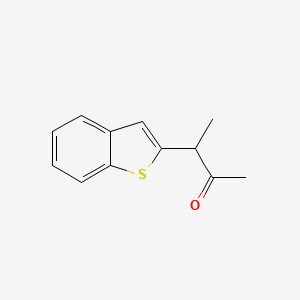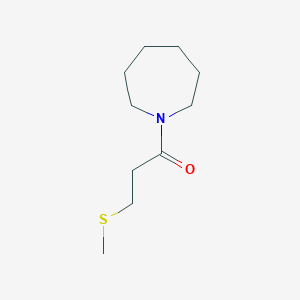
1-(Azepan-1-yl)-3-methylsulfanylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(Azepan-1-yl)-3-methylsulfanylpropan-1-one” is an organic compound containing an azepane ring, which is a seven-membered ring with one nitrogen atom, and a methylsulfanyl group, which is a sulfur atom bonded to a methyl group. The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azepane ring would likely contribute to the rigidity of the molecule, while the methylsulfanyl group could influence its polarity and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The azepane ring might undergo reactions typical of amines, such as acid-base reactions, while the methylsulfanyl group might participate in oxidation-reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the azepane ring and the methylsulfanyl group could affect these properties .科学的研究の応用
Chemical Analysis and Identification
In the realm of forensic toxicology, azepane derivatives have been identified in unregulated drugs, showcasing their relevance in drug analysis and identification. Nakajima et al. (2012) found azepane isomers in commercial products, illustrating the compound's significance in the surveillance of new psychoactive substances. This research underscores the importance of azepane derivatives in forensic investigations, aiding in the identification and regulation of unregulated drugs (Nakajima et al., 2012).
Synthesis and Material Science
Azepane derivatives play a crucial role in the synthesis of heterocycles and materials science. Tornøe et al. (2002) discussed the copper(I)-catalyzed cycloaddition of azides to alkynes, a pivotal reaction for synthesizing triazoles, indicating the versatility of azepane-based compounds in material synthesis. Additionally, the study by Fedorov et al. (2017) on polymorphs of tolazamide highlighted the impact of azepane derivatives on pharmaceutical material science, demonstrating their potential in modulating drug forms and properties (Tornøe et al., 2002); (Fedorov et al., 2017).
Pharmaceutical Applications
Azepane derivatives have shown promise in pharmaceutical applications. For instance, Matlock et al. (2015) reported the synthesis of N-heterocycles using azepane, underscoring the compound's utility in developing new therapeutic agents. This research highlights azepane derivatives' potential in drug discovery and development, offering pathways to synthesize novel therapeutic compounds (Matlock et al., 2015).
Analytical and Structural Chemistry
In analytical chemistry, azepane derivatives have been utilized for structural analysis and elucidation. The work by Klyba et al. (2008) on the mass spectra of heterocyclic compounds showcases the importance of azepane derivatives in understanding compound fragmentation patterns, aiding in the identification and characterization of complex molecules (Klyba et al., 2008).
Environmental and Green Chemistry
Azepanium ionic liquids, derived from azepane, represent an innovative approach in green chemistry. Belhocine et al. (2011) developed a new family of room temperature ionic liquids from azepane, highlighting the compound's potential in creating environmentally friendly materials. These ionic liquids offer promising applications in various industrial processes, emphasizing the role of azepane derivatives in sustainable chemistry (Belhocine et al., 2011).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(azepan-1-yl)-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-13-9-6-10(12)11-7-4-2-3-5-8-11/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSJPYFJXHJCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-3-(methylsulfanyl)propan-1-one | |
CAS RN |
1343866-42-1 |
Source


|
| Record name | 1-(azepan-1-yl)-3-(methylsulfanyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(6,7-Dihydro-4H-thieno[3,2-c]thiopyran-4-carbonyl)morpholine-3-carbonitrile](/img/structure/B2939324.png)
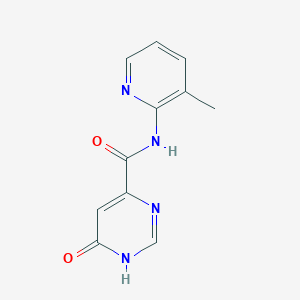
![3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2939327.png)
![(Z)-methyl 2-(6-methoxy-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2939330.png)
![5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2939331.png)
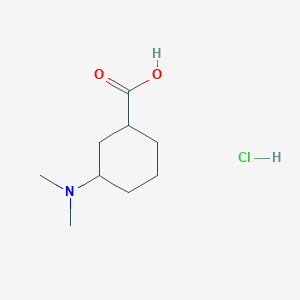
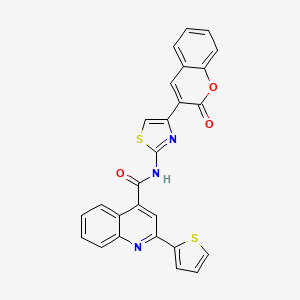
![methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2939334.png)
![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,6-trimethylphenyl)propanoic acid](/img/structure/B2939337.png)
